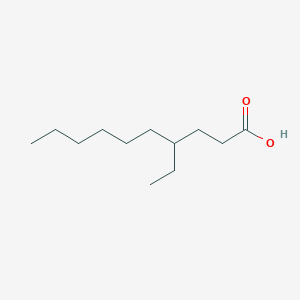

4-Ethyldecanoic acid

Description

Historical Context and Early Investigations of Branched-Chain Fatty Acids

Historically, odd and branched-chain fatty acids (OBCFAs) in sources like cow's milk were given little attention due to their low concentrations relative to other milk fatty acids. mdpi.com Early research established that the primary origin of OBCFAs in ruminants is the bacteria within the rumen. mdpi.comscielo.org.mx These bacteria synthesize BCFAs, which are crucial components of their cellular membranes. frontiersin.orgcambridge.org The biosynthesis of BCFAs in these microorganisms utilizes branched-chain amino acids such as leucine, isoleucine, and valine as precursors. scielo.org.mx

While early studies focused on more common iso- and anteiso-BCFAs (which have a methyl branch on the penultimate or antepenultimate carbon, respectively), the discovery of ethyl-branched fatty acids came later. cambridge.org Investigations into the chemical composition of animal secretions and microbial lipids gradually unveiled a more complex variety of BCFAs. For instance, studies on the characteristic odors of male goats led to the identification of a series of 4-ethyl fatty acids, including 4-ethyloctanoic, -decanoic, -dodecanoic, and -tetradecanoic acids, as the key odoriferous compounds. tandfonline.com Similarly, detailed analysis of human axillary secretions revealed that 4-ethyl-C5 to -C11 acids are important, albeit minor, contributors to the characteristic axillary odor. researchgate.net These findings marked a shift from viewing BCFAs as simple structural lipids to recognizing their function as specific signaling molecules.

Academic Significance and Unexplored Research Avenues for 4-Ethyldecanoic Acid

The academic significance of this compound stems from its defined biological roles and its presence in various natural and processed materials. It is a known component of the pheromonal bouquet of mature male goats, where it acts as a releaser pheromone to attract estrous females. tandfonline.com The compound has also been identified in flue-cured Virginia tobacco and in sotol, a distilled spirit, indicating its relevance to the flavor and aroma profiles of these products. thermofisher.comresearchgate.netthescipub.com

Despite these findings, many research avenues for this compound remain unexplored. While its role as a pheromone in goats is established, its broader ecological significance and potential presence in other species are not well understood. The complete metabolic pathways for its synthesis and degradation in the organisms that produce it warrant further investigation. The general bioactivity of BCFAs is an area of active research, with studies suggesting they may influence gut health, inflammation, and metabolism. mdpi.comcambridge.orgvitas.no However, the specific contributions of this compound to these processes are largely unknown. Its potential as a specific biomarker for microbial populations in different environments, from the rumen to the human gut, also presents a promising area for future research.

Methodological Frameworks for the Study of this compound

The study of this compound relies on established frameworks for its chemical synthesis and analysis.

Synthesis: Several synthetic routes for 4-ethyl fatty acids have been developed. A facile method for preparing racemic 4-ethyl fatty acids, including this compound, involves the coupling of a Grignard reagent (prepared from a 3-chloroalkane) with methyl 3-bromopropionate, catalyzed by lithium tetrachlorocuprate (Li₂CuCl₄). researchgate.net The resulting methyl ester is then saponified and acidified to yield the final carboxylic acid. researchgate.net Another reported synthesis of this compound involves the reaction of butylmagnesium bromide with methyl 4-ethyl-6-iodohexanoate, followed by saponification. tandfonline.com These methods provide reliable pathways for obtaining the compound for further study.

Isolation and Analysis: Isolation from natural sources typically involves solvent extraction followed by fractionation. tandfonline.com For analysis and structural confirmation, a combination of chromatographic and spectroscopic techniques is employed. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for identifying and quantifying this compound in complex mixtures like natural extracts. tandfonline.comresearchgate.net High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for unambiguous structure elucidation, providing detailed information about the carbon skeleton and the position of the ethyl branch. tandfonline.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | scbt.comnist.govnih.gov |

| Molecular Weight | 172.26 g/mol | scbt.comnist.gov |

| CAS Number | 16493-80-4 | scbt.comnist.gov |

| Appearance | Liquid | nih.gov |

| Boiling Point | 110.0 °C @ 1.00 mmHg | nih.gov |

| Density | 0.898-0.908 g/cm³ | nih.gov |

| Refractive Index | 1.430-1.439 | nih.gov |

| SMILES | CCCCC(CC)CCC(=O)O | nih.gov |

| InChIKey | PWKJMPFEQOHBAC-UHFFFAOYSA-N | nist.govnih.gov |

Table 2: Reported ¹³C NMR Spectral Data for Methyl 4-Ethyldecanoate This table shows the chemical shifts (δ) in ppm for the carbon atoms of the methyl ester of this compound, as reported in a study on goat pheromones.

| Carbon Assignment | Chemical Shift (δ, ppm) | Source(s) |

| CH₃ (from ethyl) | 10.8 | tandfonline.com |

| CH₃ (terminal) | 14.2 | tandfonline.com |

| CH₂ | 22.8 | tandfonline.com |

| CH₂ | 25.6 | tandfonline.com |

| CH₂ | 26.6 | tandfonline.com |

| CH₂ | 28.3 | tandfonline.com |

| CH₂ | 31.7 | tandfonline.com |

| CH₂ | 32.9 | tandfonline.com |

| CH | 38.5 | tandfonline.com |

| OCH₃ | 51.5 | tandfonline.com |

| -COO- | 174.6 | tandfonline.com |

Compound Reference Table

Structure

3D Structure

Properties

CAS No. |

25234-31-5 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

4-ethyldecanoic acid |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-11(4-2)9-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) |

InChI Key |

OKOWVWPQZJVLTC-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CC)CCC(=O)O |

Canonical SMILES |

CCCCCCC(CC)CCC(=O)O |

Origin of Product |

United States |

Occurrence and Biosynthesis of 4 Ethyldecanoic Acid in Diverse Biological Systems

Natural Distribution and Identification in Biological Matrices

Presence in Mammalian Secretions and Metabolomes

4-Ethyldecanoic acid has been identified as a significant component of various mammalian secretions, playing a crucial role in chemical signaling.

Male Goat Sebaceous Gland Secretion: A series of unusual 4-ethyl-branched fatty acids, including this compound, have been identified as major constituents of the sebaceous gland secretions of mature male goats. tandfonline.com These compounds are believed to act as pheromones, attracting estrous females. tandfonline.comnih.gov Specifically, 4-ethyloctanoic acid, a related compound, is noted for its strong "goaty" odor. tandfonline.com The presence of a homologous series of these acids suggests a specialized biosynthetic pathway within the sebaceous gland cells. researchgate.net

Detection in Plant Extracts and Microbial Cultures

The occurrence of this compound is not limited to the animal kingdom.

Plant Extracts: While less common than in mammalian secretions, 4-ethyloctanoic acid has been reported in certain plants. tandfonline.com The broader implications and distribution of this compound and its homologs in the plant kingdom remain an area for further research.

Microbial Cultures: Branched-chain fatty acids are common components of the lipids of many bacteria, including species of Bacillus, Sarcina, and Micrococcus. researchgate.net The synthesis of these fatty acids in bacteria is closely linked to the metabolism of branched-chain amino acids. frontiersin.org While direct evidence for this compound production in specific microbial cultures is not extensively detailed in the provided context, the general pathways for branched-chain fatty acid synthesis are well-established in bacteria. frontiersin.orgfrontiersin.org

Ecological and Chemo-Ecological Relevance of Natural Occurrence

The presence of this compound and related compounds in the natural world has significant ecological implications, particularly in chemical communication.

Pheromonal Activity: In male goats, the mixture of 4-ethyl-branched fatty acids, including this compound, acts as a releaser pheromone, signaling sexual readiness to females. tandfonline.com This chemical communication is vital for successful reproduction within the species.

Contribution to Signature Odors: In humans, this compound is part of the complex blend of volatile organic compounds that create an individual's unique scent profile, which can be influenced by genetics, diet, and the skin microbiome. researchgate.netnih.gov

Plant-Herbivore and Plant-Pollinator Interactions: The production of fatty acids and their derivatives in plants can influence their interactions with other organisms, serving as attractants or deterrents. While the specific role of this compound in this context is not fully elucidated, the broader ecological functions of plant-derived fatty acids are well-recognized.

Elucidation of Biosynthetic Pathways

The formation of this compound and other branched-chain fatty acids involves specialized enzymatic machinery that utilizes precursors from amino acid metabolism.

Enzymatic Mechanisms and Key Biosynthetic Intermediates

The biosynthesis of branched-chain fatty acids is a variation of the general fatty acid synthesis pathway, distinguished by the use of different primer molecules.

Primer Molecules: Instead of acetyl-CoA, which initiates the synthesis of straight-chain fatty acids, the synthesis of branched-chain fatty acids utilizes branched-chain acyl-CoAs as primers. frontiersin.orgwikipedia.org These primers are derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. frontiersin.orgwikipedia.org

Key Enzymes and Reactions:

Branched-Chain Amino Acid Transaminase (BCAT): This enzyme catalyzes the initial step, converting branched-chain amino acids to their corresponding α-keto acids. plos.orgmdpi.com

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex carries out the oxidative decarboxylation of the α-keto acids to form branched-chain acyl-CoAs. frontiersin.orgplos.org For the synthesis of an ethyl-branched fatty acid like this compound, the precursor is likely derived from a pathway involving the addition of an ethyl group, possibly through a precursor like ethylmalonyl-CoA during the elongation process. researchgate.net

β-Ketoacyl-ACP Synthase III (FabH): This enzyme initiates the fatty acid synthesis by condensing the branched-chain acyl-CoA primer with malonyl-CoA. frontiersin.orgfrontiersin.org

Fatty Acid Synthase (FAS) Complex: The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase complex through a series of condensation, reduction, and dehydration reactions. youtube.com The promiscuity of fatty acid synthase allows it to utilize branched primers. nih.gov

Key Intermediates: The primary intermediates in branched-chain fatty acid synthesis are the branched-chain α-keto acids and their corresponding acyl-CoA derivatives. For instance, the degradation of isoleucine produces 2-keto-β-methylvaleric acid, which is then converted to 2-methylbutyryl-CoA, a primer for anteiso-fatty acid synthesis. wikipedia.org The specific intermediates leading to this compound are thought to involve the incorporation of an ethyl group, potentially via ethylmalonyl-CoA, at a specific stage of chain elongation. researchgate.net

Genetic and Regulatory Aspects of Branched-Chain Fatty Acid Synthesis

The synthesis of branched-chain fatty acids is a tightly regulated process at both the genetic and enzymatic levels.

Genetic Regulation: The genes encoding the enzymes of the branched-chain amino acid catabolism and fatty acid synthesis pathways are often organized in operons in bacteria, allowing for coordinated expression. asm.org For example, in Pseudomonas putida, the bkd operon, which encodes the BCKDH complex, is regulated by the transcriptional activator BkdR. asm.org In Bacillus subtilis, a two-component system, DesK and DesR, regulates the expression of genes involved in fatty acid desaturation in response to temperature changes. wikipedia.org

Regulatory Mechanisms: The activity of key enzymes is also subject to regulation. For instance, acetyl-CoA carboxylase, a crucial enzyme in fatty acid synthesis, is regulated by both phosphorylation and allosteric mechanisms. wikipedia.org In Staphylococcus aureus, the synthesis of branched-chain fatty acids has been shown to influence the activity of the SaeRS two-component system, which in turn regulates the expression of virulence factors. asm.org This highlights a link between fatty acid metabolism and bacterial pathogenesis. Furthermore, the availability of branched-chain amino acids and the concentration of malonyl-CoA can influence the proportion of branched-chain fatty acids produced. wikipedia.orgasm.org

Table 1: Occurrence of this compound and Related Compounds in Biological Systems

| Biological Source | Compound(s) | Significance | References |

|---|---|---|---|

| Male Goat Sebaceous Gland | 4-Ethyloctanoic acid, this compound, 4-Ethyldodecanoic acid | Pheromonal communication, attraction of females | tandfonline.comnih.govresearchgate.net |

| Human Axillary Secretions | 4-Ethyl-C5 to -C11 acids (including this compound) | Contribution to characteristic underarm odor | researchgate.netnih.govmit.edudtic.mil |

| Plants | 4-Ethyloctanoic acid | Natural product, ecological role under investigation | tandfonline.com |

Table 2: Key Enzymes in Branched-Chain Fatty Acid Biosynthesis

| Enzyme | Function | References |

|---|---|---|

| Branched-Chain Amino Acid Transaminase (BCAT) | Converts branched-chain amino acids to α-keto acids | plos.orgmdpi.com |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Converts α-keto acids to branched-chain acyl-CoAs | frontiersin.orgplos.org |

| β-Ketoacyl-ACP Synthase III (FabH) | Initiates fatty acid synthesis with a branched-chain primer | frontiersin.orgfrontiersin.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Ethyloctanoic acid |

| 4-Ethyldodecanoic acid |

| (E)-3-methyl-2-hexenoic acid |

| Acetyl-CoA |

| Malonyl-CoA |

| Ethylmalonyl-CoA |

| Leucine |

| Isoleucine |

| Valine |

| 2-Keto-β-methylvaleric acid |

| 2-Methylbutyryl-CoA |

| 4-Methylnonanoic acid |

| 4-Ethyloctanal |

| Androstenone |

| Androstenol |

| Androstadienone |

| Estratetraenol |

| 6-trans Nonenal |

| 4-Ethyl oct-2-enoic acid |

| 2-Methylbut-2-enal |

| 2-methylhexadecanoic acid |

| 2-Ethylhexanoic acid |

| 3,3-Dimethylpentane |

| Palmitoleic acid |

| Sodium 4-vinylbenzenesulfonate |

| 2-Acrylamido-2-methyl-1-propanesulfonic acid |

| Flunixin |

| Coenzyme B12 |

| Triethylamine |

| 2-Ethyldecanoic acid |

| Decanoic acid, 2-ethyl- |

| 3-chloroalkane |

| Methyl 3-bromopropionate |

| 4-ethylhexanoic acid |

| 4-ethylheptanoic acid |

| 4-ethylnonaoic acid |

| n-hexanoic acid |

| n-decanoic acid |

| 2-methyldecanoic acid |

| 4-ethylnonanoic acid |

| 9-decenoic acid |

| n-hexadecanol |

| n-undecanoic acid |

| Octanoic acid |

| 7-octenoic acid |

| Nonanoic acid |

| heptadecanoic acid |

| 11-phenoxyundecanoic acid |

| 9,12-octadecadienoic acid |

| 9-octadecenoic acid |

| methylheptadecanoic acid |

| octadecanoic acid |

| docosanoic acid |

| lactic acid |

| hexanedioic acid |

| heptanedioic acid |

| benzoic acid |

| 4-hydroxybenzoic acid |

| 4-hydroxy-3-methoxybenzoic acid |

| Mebamamide A |

| Mebamamide B |

| 3,8-dihydroxy-9-ethyldecanoic acid |

| Miraziridine A |

| (2R,3R)-aziridine-2,3-dicarboxylic acid |

| Polytheonamides A |

| Polytheonamides B |

| Oleoylethanolamide |

| Oleic acid |

| Bufotenin |

| 5-hydroxy-N,N-dimethyltryptamine |

| Serotonin |

| Psilocin |

| 4-hydroxy-N,N-dimethyltryptamine |

| N-arachidonoyl serine |

| N-acyl homoserine lactone |

| oxohexanoyl acyl group |

| O-arachidonoyl ethanolamine |

| Virodhamine |

| Anandamide |

| all-trans-RA |

| 9-cis-RA |

| 13-cis-RA |

| all-trans-4-oxo-RA |

| 9-cis-4-oxo-RA |

| 13-cis-4-oxo-RA |

| 2-ketoisocaproate |

| 2-keto-3-methylvalerate |

| 2-ketoisovalerate |

| Pyruvic acid |

| Formic acid |

| Acetic acid |

| Propionic acid |

| Valeric acid |

| Biotin |

| Folic acid |

| Riboflavin |

| Vitamin B12 |

| Adenine |

| Guanine |

| Thymine |

| Uracil |

| Citric acid |

| Malic acid |

| Oxaloacetic acid |

| Glycine (B1666218) |

| Succinyl CoA |

| delta-aminolevulinic acid |

| alpha-ketoglutarate |

| Glutamic acid |

| Glutamine |

| Levulinic acid |

| Succinic acid |

| Formaldehyde |

| Diacetyl |

| Acetaldehyde |

| Pantothenic acid |

| Pyridoxal |

| Reutericin |

| Reuterin |

| Muscone |

| Civetone |

| Dodecenoic lactone |

| Methyl p-hydroxybenzoate |

| 4-methyloctanic acid |

| 4-methylnonanoic acid |

| Cholesterol |

| Carbonyl compounds |

| Phospholipids |

| Carboxylic acids |

| Butylmagnesium bromide |

| Butyl bromide |

| Magnesium |

| THF |

| Li2CuCl4 |

| Methyl 4-ethyl-6-iodohexanoate |

| Methyl 4-ethyloctanoate |

| Methyl 4-ethyldecanoate |

| Methyl 4-ethyldodecanoate |

| Methyl 4-ethyltetradecanoate |

| Methyl 4-ethylhexadecanoate |

| C15ISO |

| C17ISO |

| 14-MPA |

| 14-MTA |

| C15:0 |

Comparative Biosynthesis Across Organisms and Evolutionary Implications

The biosynthesis of this compound, a branched-chain fatty acid (BCFA), represents a fascinating deviation from the canonical straight-chain fatty acid synthesis. Its production is not ubiquitous, and a comparative analysis across the organisms known to produce it reveals intriguing enzymatic adaptations and evolutionary convergences, particularly in the context of chemical communication.

The primary mechanism for generating the ethyl branch at an even-numbered carbon position, such as in this compound, is believed to involve the incorporation of a non-standard extender unit during fatty acid elongation. In contrast to the typical use of malonyl-CoA to add two-carbon units, the synthesis of ethyl-branched fatty acids likely utilizes ethylmalonyl-CoA. researchgate.netresearchgate.netnih.govnih.gov This process relies on the promiscuity of fatty acid synthase (FAS) or polyketide synthase (PKS) enzymes, which can accept this alternative substrate. researchgate.netnih.gov Ethylmalonyl-CoA is thought to be formed from the carboxylation of butyryl-CoA. researchgate.net

This specialized biosynthetic capability is not widespread, and its emergence in different lineages likely serves specific adaptive purposes. The presence of this compound has been notably documented in the scent gland secretions of mammals, where it often functions as a semiochemical, or signaling molecule.

Table 1: Occurrence of this compound in Biological Systems

| Kingdom | Phylum | Class | Order | Family | Genus | Species | Tissue/Secretion |

| Animalia | Chordata | Mammalia | Artiodactyla | Bovidae | Capra | Capra hircus (Goat) | Sebaceous gland secretion |

| Animalia | Chordata | Mammalia | Primates | Hominidae | Homo | Homo sapiens (Human) | Axillary (underarm) secretions |

In mature male goats (Capra hircus), this compound is a key component of a mixture of 4-ethyl-branched fatty acids found in the sebaceous gland secretions. tandfonline.com This mixture is responsible for the characteristic "goaty" odor that acts as a releaser pheromone, attracting estrous females during the breeding season. tandfonline.com The biosynthesis in goats likely follows the ethylmalonyl-CoA pathway, where the FAS complex in the sebaceous glands incorporates this unusual extender unit.

Interestingly, this compound is also found as a component of human axillary odor. researchgate.netgoogle.com In humans, the apocrine glands in the underarm region secrete odorless precursors that are metabolized by resident skin microorganisms to produce a complex mixture of volatile compounds, including a homologous series of 4-ethyl fatty acids. google.com While the precise biosynthetic origin in humans—whether synthesized de novo by human enzymes or as a product of bacterial metabolism of human-derived precursors—is not fully elucidated, the presence of the compound itself points to a similar biochemical capability.

The existence of this specific branched-chain fatty acid in two evolutionarily distant mammals—a caprine and a primate—raises compelling evolutionary questions. The shared role as a semiochemical suggests a case of either conserved ancestry or convergent evolution. It is plausible that an ancestral mammalian biochemical pathway for producing simple branched-chain fatty acids was independently co-opted and refined in different lineages for chemical signaling. The evolution of enzymes with the flexibility to utilize alternative substrates like ethylmalonyl-CoA would have been a critical step.

Furthermore, the regulation of such pathways offers another layer of evolutionary adaptation. In mammals, a "metabolite repair" enzyme known as ethylmalonyl-CoA decarboxylase (ECHDC1) has been identified. researchgate.netnih.gov This enzyme specifically degrades ethylmalonyl-CoA and methylmalonyl-CoA, effectively preventing or limiting the synthesis of the corresponding branched-chain fatty acids. researchgate.netresearchgate.netnih.govnih.gov The differential expression or activity of such an enzyme across species or in specific tissues like scent glands could be a key evolutionary switch that turns the production of these signaling molecules "on" or "off." For instance, downregulation of ECHDC1 activity in the sebaceous glands of male goats during mating season could lead to an accumulation of ethylmalonyl-CoA and the subsequent production of the 4-ethyl fatty acid pheromones.

The evolutionary narrative of this compound biosynthesis is thus intimately linked to the evolution of chemical communication. The development of the enzymatic machinery to produce this specific molecule, and its deployment in scent glands, highlights how modifications to core metabolic pathways like fatty acid synthesis can generate novel compounds with potent biological activities, driving reproductive success and social interactions.

Table 2: Proposed Biosynthetic Pathway for this compound

| Step | Reaction | Precursor(s) | Key Enzyme(s) | Product |

| 1 | Carboxylation | Butyryl-CoA, Bicarbonate | Acetyl-CoA Carboxylase (promiscuous activity) | Ethylmalonyl-CoA |

| 2 | Chain Elongation (Cycle 1) | Acetyl-CoA, Malonyl-CoA | Fatty Acid Synthase (FAS) | Butyryl-ACP |

| 3 | Chain Elongation (Cycle 2) | Butyryl-ACP, Ethylmalonyl-CoA | Fatty Acid Synthase (FAS) | 4-Ethyl-3-keto-hexanoyl-ACP |

| 4 | Reduction, Dehydration, Reduction | 4-Ethyl-3-keto-hexanoyl-ACP | Fatty Acid Synthase (FAS) | 4-Ethyl-hexanoyl-ACP |

| 5 | Further Elongation Cycles (x2) | 4-Ethyl-hexanoyl-ACP, Malonyl-CoA | Fatty Acid Synthase (FAS) | 4-Ethyldecanoyl-ACP |

| 6 | Thioester Hydrolysis | 4-Ethyldecanoyl-ACP | Thioesterase domain of FAS | This compound |

Advanced Synthetic Methodologies for 4 Ethyldecanoic Acid and Structural Analogues

Chemical Synthesis Approaches

Traditional and modern chemical methods provide robust pathways to 4-ethyldecanoic acid and its analogues. These approaches often rely on well-established carbon-carbon bond-forming reactions, with recent advancements focusing on improving efficiency and reducing environmental impact.

Classical Organic Synthesis Routes to Branched Fatty Acids

Classical methods for synthesizing branched fatty acids typically involve the construction of the carbon skeleton through nucleophilic substitution or addition reactions. Two prominent examples are the malonic ester synthesis and Grignard reagent-based coupling reactions.

A facile synthesis for racemic 4-ethyl fatty acids, including this compound, utilizes a Grignard reagent. researchgate.net This method involves the preparation of a Grignard reagent from a 3-chloroalkane, which is then coupled with a methyl 3-bromopropionate in the presence of a lithium tetrachlorocuprate (Li₂CuCl₄) catalyst. The resulting 4-ethyl fatty acid methyl ester is subsequently saponified and acidified to yield the final 4-ethyl fatty acid. researchgate.net This approach has been successfully applied to synthesize a range of 4-ethylalkanoic acids. researchgate.net

Another powerful method is the malonic ester synthesis, which has been demonstrated for the production of the structurally similar 4-ethyloctanoic acid. nih.gov This route begins with the alkylation of diethyl malonate with 2-ethyl-1-bromohexane. The resulting diethyl (2-ethylhexyl)malonate undergoes saponification and acidification to form (2-ethylhexyl)propanedioic acid, which is then decarboxylated upon heating to yield the target 4-ethyloctanoic acid. nih.gov This classical approach benefits from readily available and inexpensive starting materials. nih.gov

Table 1: Comparison of Classical Synthesis Routes for 4-Ethylalkanoic Acids

| Method | Starting Materials | Key Steps | Target Compound Example | Reported Yields | Reference |

|---|

| Grignard Coupling | 3-Chloroalkanes, Methyl 3-bromopropionate | 1. Grignard reagent formation 2. Li₂CuCl₄-catalyzed coupling 3. Saponification & Acidification | this compound | Not specified | researchgate.net | | Malonic Ester Synthesis | Diethyl malonate, 2-Ethyl-1-bromohexane | 1. Alkylation 2. Saponification & Acidification 3. Decarboxylation | 4-Ethyloctanoic acid | Alkylation: ~79% Saponification: ~96% Decarboxylation: ~90% | nih.gov |

Other industrial processes for producing saturated branched fatty compounds include the Guerbet reaction, fatty acid isomerization, and Oxo- or Koch synthesis. researchgate.net Electrophilic additions of alkyl carbenium ions, generated from alkyl chloroformates and ethylaluminum sesquichloride, can also produce well-defined alkyl-branched fatty acids in good yields. researchgate.net

Stereoselective and Asymmetric Synthesis Strategies for Chiral Analogs

The presence of a stereocenter at the C4 position of this compound means that chiral analogues exist, the synthesis of which requires stereoselective or asymmetric methods. Asymmetric synthesis is crucial in creating compounds where different enantiomers may possess distinct biological activities. gd3services.com These strategies aim to produce a specific stereoisomer in favor over others. gd3services.comslideshare.net

Key approaches in asymmetric synthesis that can be applied to produce chiral fatty acid analogs include the use of chiral auxiliaries, chiral catalysts, and biocatalysis. slideshare.nettamuk.edu A chiral auxiliary can be temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch For instance, chiral auxiliaries have been used in the electrophilic α-alkylation of amino acid enolate equivalents to produce α,α-disubstituted α-amino acids. ethz.ch A similar strategy could be adapted for fatty acid synthesis.

Catalytic asymmetric synthesis represents another powerful tool. This involves using a chiral catalyst, such as a metal complex with a chiral ligand, to control the stereoselectivity of a reaction. ethz.ch For example, chiral Ni(II) complexes have been employed for the asymmetric synthesis of fluorinated amino acids via alkylation of a glycine (B1666218) Schiff base. mdpi.com

Biocatalysis, which utilizes enzymes to perform stereoselective transformations, is an increasingly important strategy. slideshare.net Enzymes can offer extremely high levels of enantioselectivity. For instance, the fatty acid photodecarboxylase from Chlorella variabilis (CvFAP) has been shown to catalyze non-natural reactions, enabling the stereoselective synthesis of chiral α-substituted tetralones with high enantiomeric ratios. nih.gov Similarly, L-threonine aldolase (B8822740) can be used for the asymmetric synthesis of β-hydroxy-α-amino acids. x-mol.net These biocatalytic approaches highlight the potential for developing enzymatic routes to chiral this compound.

Modern Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "Green Chemistry," which aims to design processes that are more efficient and environmentally benign. mdpi.com This includes using renewable raw materials, reducing waste, and employing milder reaction conditions. researchgate.net

One application of green chemistry principles is the use of microwave irradiation to accelerate reactions. The synthesis of 4-ethyloctanoic acid via the malonic ester route was significantly expedited using microwave heating for the decarboxylation step, reducing the reaction time to just 16 minutes at 180°C. nih.gov

The use of biocatalysts is a cornerstone of green chemistry. mdpi.com Enzymatic routes operate at lower temperatures and pressures, often in aqueous media, and eliminate the need for many traditional chemical reagents. mdpi.commdpi.com For example, the lipase-catalyzed synthesis of branched-chain esters occurs in a solvent-free medium, greatly reducing waste and environmental impact. mdpi.comresearchgate.net

Furthermore, the valorization of fatty acids from renewable resources like vegetable oils is a key area of green chemistry research. csic.es Techniques such as metathesis copolymerization of fatty acid-based α,ω-dienes can produce fully bio-based polymers, demonstrating how oleochemical feedstocks can replace petrochemical ones. csic.esrsc.org

Chemo-Enzymatic and Biocatalytic Synthesis Strategies

Combining chemical and enzymatic steps (chemo-enzymatic synthesis) or using whole microbial cells (biocatalysis) offers powerful and sustainable alternatives to purely chemical routes for producing this compound. frontiersin.orgrsc.org These methods leverage the high specificity and efficiency of enzymes. nih.gov

Enzyme-Mediated Transformations in Fatty Acid Production

Enzymes, particularly lipases, are widely used for the synthesis and modification of fatty acids and their derivatives. mdpi.commt.com Lipases can catalyze esterification and transesterification reactions with high selectivity, making them ideal for producing branched-chain esters. mdpi.com

The biocatalytic synthesis of branched esters has been successfully demonstrated using immobilized lipases like Novozym® 435 (lipase B from Candida antarctica). mdpi.comresearchgate.net This enzyme has been used to synthesize 2-ethylhexyl 2-methylhexanoate from two branched substrates in a solvent-free system. mdpi.com While the presence of branching on both the acid and alcohol moieties can slow the reaction, optimization of conditions such as temperature and substrate molar ratio can lead to high conversions (up to 99%). mdpi.com The reusability of the immobilized enzyme is a key advantage, enhancing the economic and environmental sustainability of the process. mdpi.commdpi.com

Chemo-enzymatic strategies combine the strengths of both chemical and biological catalysis. frontiersin.orgnih.gov For example, a propenylbenzene can be chemically converted to an epoxide, which is then hydrolyzed by a lipase (B570770) to form a diol. frontiersin.org This approach provides access to a range of functionalized molecules that can serve as precursors for more complex structures. frontiersin.org

Microbial Fermentation and Engineered Biocatalysis for this compound Production

Microbial fermentation offers a direct route to produce branched-chain fatty acids (BCFAs) from simple carbon sources. google.commdpi.com This involves using either natural or genetically engineered microorganisms as cellular factories.

Recombinant microbial cells, such as E. coli, can be engineered to produce BCFAs by introducing and expressing genes from the fatty acid biosynthetic pathway. google.com The synthesis of branched-chain fatty acids in bacteria often starts from α-keto acids derived from the metabolism of branched-chain amino acids (valine, leucine, and isoleucine). wikipedia.org An engineered pathway can be designed to convert sugars into these α-keto acid intermediates, which are then used to prime the synthesis of anteiso- or iso-branched fatty acids. google.com Production titers of over 1000 mg/L of branched-chain fatty acid derivatives have been reported in engineered microbial systems. google.com

Certain microorganisms naturally produce BCFAs. For example, Streptomyces jeddahensis and the fungus Conidiobolus heterosporus have been shown to produce BCFAs when grown on a medium derived from brewers' spent grain, a waste product from the brewing industry. mdpi.com This highlights the potential for valorizing waste streams for the production of high-value chemicals. mdpi.com

Chain elongation is another microbial process that can be harnessed to produce branched medium-chain fatty acids (MCFAs). acs.orgresearchgate.net In this process, a shorter branched-chain acid (like iso-butyrate) is elongated using an electron donor like ethanol. Research has demonstrated the production of iso-caproate (4-methyl pentanoate) from iso-butyrate in a continuous reactor, showing that a microbiome can be enriched to favor branched-chain elongation over straight-chain elongation. acs.orgresearchgate.net This technology could potentially be adapted to use a C4 precursor to produce this compound (a C12 fatty acid) through multiple elongation cycles.

Table 2: Overview of Biocatalytic and Microbial Synthesis Strategies for Branched Fatty Acids

| Strategy | Organism/Enzyme | Precursor/Substrate | Product Example | Key Findings | Reference |

|---|---|---|---|---|---|

| Engineered Biocatalysis | Recombinant E. coli | Sugars, 2-Ketobutyrate | Anteiso-branched fatty acids | Engineered pathways can produce >1000 mg/L of branched fatty acid derivatives. | google.com |

| Microbial Fermentation | Conidiobolus heterosporus | Brewers' Spent Grain Medium | Branched-Chain Fatty Acids (BCFAs) | Produced a fatty acid mixture containing 56% BCFAs. | mdpi.com |

| Chain Elongation | Enriched Microbiome | iso-Butyrate, Ethanol | iso-Caproate (4-methyl pentanoate) | Achieved a production rate of 44 ± 6 mmol C L⁻¹ day⁻¹; product was 20% of total formed compounds. | acs.orgresearchgate.net |

| Enzyme-Mediated Synthesis | Novozym® 435 (Lipase) | 2-Methylhexanoic acid, 2-Ethylhexanol | 2-Ethylhexyl 2-methylhexanoate | Achieved 99% conversion at 80°C with a 20% excess of alcohol. Enzyme is reusable. | mdpi.com |

Biological Roles and Molecular Interactions of 4 Ethyldecanoic Acid Non Clinical Contexts

Role as a Metabolite and Signaling Molecule in Non-Human Organisms

Involvement in Microbial Metabolic Processes

While specific studies detailing the complete metabolic pathway of 4-ethyldecanoic acid in microorganisms are limited, its structural characteristics as a branched-chain fatty acid (BCFA) suggest its biosynthesis is closely linked to the well-established pathways of BCFA synthesis in bacteria. In many bacteria, the synthesis of BCFAs is initiated using precursors derived from the catabolism of branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine. frontiersin.orgnih.gov These amino acids are first converted to their corresponding α-keto acids, which are then decarboxylated to form short-chain branched acyl-CoA primers, such as 2-methylbutyryl-CoA, isobutyryl-CoA, and isovaleryl-CoA. frontiersin.orgnih.gov These primers are subsequently elongated by the fatty acid synthase (FAS) system to produce a variety of BCFAs. frontiersin.orgasm.org

The biosynthesis of this compound likely follows a similar route, where an ethyl branch is introduced into the fatty acid chain. This process is thought to involve the incorporation of ethylmalonyl-CoA at a specific stage during the fatty acid elongation process within the microbial cell. researchgate.net The regulation of BCFA synthesis is critical for bacteria, as these fatty acids are key components of their cell membranes, influencing membrane fluidity and adaptation to environmental stresses. asm.org The degradation of BCFAs can also serve as a source of carbon and energy for bacteria. asm.org The presence and metabolism of BCFAs, including presumably this compound, are therefore integral to the central metabolism and survival of various microbial species. numberanalytics.com

Contribution to Non-Human Animal Physiology and Chemical Communication (e.g., Pheromonal Activity)

A significant biological role of this compound in non-human animals is its function as a semiochemical, specifically as a component of pheromones that mediate chemical communication. Research has identified this compound as one of several unusual 4-ethyl-branched fatty acids in the sebaceous gland secretions of mature male goats (Capra hircus). tandfonline.com These compounds are collectively responsible for the characteristic "goaty odor" that plays a crucial role in attracting estrous females. tandfonline.compherobase.com

Studies have shown that a mixture of these 4-ethyl fatty acids, including 4-ethyloctanoic acid, this compound, 4-ethyldodecanoic acid, and 4-ethyltetradecanoic acid, exhibits primer pheromone activity. tandfonline.comnih.gov While 4-ethyloctanoic acid is a major contributor to the scent, it is the synergistic effect of the entire mixture that appears to be most effective in eliciting a physiological response in females. tandfonline.com Interestingly, it has been suggested that derivatives of these fatty acids, formed upon exposure to air, might be the active primer pheromones that stimulate the reproductive center in the female goat's brain. nih.govthe-scientist.com For instance, 4-ethyloctanal, which oxidizes to 4-ethyloctanoic acid, has been shown to prompt the release of gonadotropin-releasing hormone in females. the-scientist.com

The role of branched-chain fatty acids as pheromones is not limited to mammals. In the insect world, for example, 4-methyloctanoic acid, a structurally related compound, serves as an aggregation pheromone for several species of rhinoceros beetles. guaminsects.net Similarly, the female yellow mealworm beetle, Tenebrio molitor, produces 4-methylnonanol as a sex pheromone, which is biosynthesized from 4-methylnonanoic acid. nih.govnih.gov This highlights a conserved strategy in the animal kingdom of utilizing relatively simple fatty acid derivatives for complex chemical communication.

Table 1: Pheromonal Activity of this compound and Related Compounds in Goats

| Compound | Source | Documented Role |

| This compound | Sebaceous gland secretion of male goats | Component of a pheromone blend that attracts estrous females. tandfonline.compherobase.com |

| 4-Ethyloctanoic acid | Sebaceous gland secretion of male goats | Major contributor to "goaty odor"; part of the pheromone complex. tandfonline.comnih.gov |

| 4-Ethyldodecanoic acid | Sebaceous gland secretion of male goats | Component of the pheromonal mixture. researchgate.nettandfonline.com |

| 4-Ethyltetradecanoic acid | Sebaceous gland secretion of male goats | Component of the pheromonal mixture. tandfonline.com |

| 4-Ethyloctanal | Secretion from the head of male goats | Precursor to 4-ethyloctanoic acid; stimulates reproductive hormone release in females. the-scientist.com |

Functions in Plant Biochemistry (if applicable)

The presence of this compound has been reported in plant tissues. However, its specific functions and metabolic pathways in plants are not yet well understood. While plants are known to synthesize a vast array of fatty acids that serve as structural components of membranes, energy reserves, and signaling molecules, the role of this compound within this biochemical framework remains to be elucidated. aocs.org Plants produce various organic acids that are involved in growth, development, and stress responses, such as abscisic acid and phenylacetic acid. wikipedia.orgmdpi.com Further research is needed to determine if this compound plays a similar signaling or defensive role in the plant kingdom.

Mechanistic Studies of Interactions with Biomolecules

Ligand Binding and Enzyme-Substrate Interactions (e.g., Fatty Acid Synthases, Lipases)

The interaction of this compound with key enzymes in lipid metabolism, such as fatty acid synthases (FAS) and lipases, is fundamental to its biosynthesis and degradation. Although direct studies focusing exclusively on this compound are scarce, the well-characterized mechanisms of these enzymes with other fatty acids provide a strong basis for understanding these interactions.

Fatty Acid Synthases (FAS): FAS are multi-enzyme complexes that catalyze the synthesis of fatty acids. wikipedia.orgethz.ch In the biosynthesis of this compound, the growing acyl chain, attached to an acyl carrier protein (ACP), would be presented as a substrate to the various catalytic domains of the FAS complex. nih.gov The introduction of the ethyl group at the fourth carbon position is a key step, likely involving the incorporation of an ethylmalonyl-CoA precursor by a specific condensing enzyme (β-ketoacyl-ACP synthase) within the FAS complex. researchgate.net The substrate specificity of the transferase and synthase domains of FAS determines which precursors are incorporated, and thus dictates the structure of the final fatty acid product. nih.gov

Lipases: Lipases are enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. eclinpath.com They generally exhibit broad substrate specificity and can act on a variety of fatty acid esters. nih.govmdpi.com It is therefore highly probable that this compound, when esterified in triglycerides or other lipids, can serve as a substrate for lipases. The rate of hydrolysis can be influenced by the chain length and branching of the fatty acid. nih.gov For instance, some lipases show higher activity towards short- or medium-chain fatty acids. researchgate.net The enzymatic action of lipases on lipids containing this compound would release the free fatty acid, making it available for other metabolic processes or for its role as a signaling molecule.

Table 2: Key Enzymes Interacting with Fatty Acids

| Enzyme | General Function | Probable Interaction with this compound |

| Fatty Acid Synthase (FAS) | Catalyzes the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA. wikipedia.org | Involved in the biosynthesis of this compound through the elongation of a fatty acid chain with the incorporation of an ethyl group. researchgate.netnih.gov |

| Lipase (B570770) | Catalyzes the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol. eclinpath.com | Hydrolyzes triglycerides containing this compound, releasing the free fatty acid. nih.govresearchgate.net |

Modulation of Non-Human Biochemical Pathways (excluding human therapeutic effects)

As a fatty acid, this compound has the potential to modulate various biochemical pathways in non-human organisms, particularly those related to lipid metabolism, energy balance, and cellular signaling.

In insects, the balance of lipids, proteins, and carbohydrates is crucial for energy and various physiological processes. pcbiochemres.com Exposure to certain external compounds, like insecticides, can significantly alter the levels of these macromolecules and the activity of enzymes involved in their metabolism, such as esterases and transaminases. pcbiochemres.comekb.egfrontiersin.org As a component of the lipid pool, fluctuations in the synthesis or degradation of this compound could impact these broader metabolic networks. For example, in the context of pheromone production, the biosynthetic pathway leading to this compound would be tightly regulated, likely involving specific enzymes whose expression is controlled by developmental or environmental cues. nih.gov

In microorganisms, the synthesis and degradation of fatty acids are intricately linked to central metabolic pathways like the tricarboxylic acid (TCA) cycle and amino acid metabolism. nih.govasm.org The regulation of these pathways is often controlled by transcriptional regulators that sense the availability of fatty acids and other nutrients. asm.org Therefore, the presence of this compound could potentially influence the expression of genes involved in fatty acid utilization and other interconnected metabolic routes in bacteria. The synthesis of BCFAs in bacteria is also linked to the production of other signaling molecules, suggesting a potential role for this compound or its precursors in microbial communication and interaction. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Defined Biological Phenomena (Non-Human)

The biological activity of this compound, particularly its role as a pheromone, is intrinsically linked to its molecular structure. While comprehensive structure-activity relationship (SAR) studies focusing exclusively on this compound are limited, a broader examination of related branched-chain fatty acids and fatty acid-derived pheromones provides significant insights. These studies highlight the critical importance of the carbon chain length, the nature and position of the alkyl branch, and the stereochemistry in determining the biological function of these molecules in non-human contexts.

The primary defined biological phenomenon associated with this compound is its role as a component of the male goat pheromone, which elicits a neuroendocrine response in females, often referred to as the "male effect". ufl.edu This acid, along with other 4-ethyl fatty acids, contributes to the characteristic "goaty odor" that acts as a chemical signal. sut.ac.th The principles of SAR, derived from studies on analogous compounds, help to elucidate which structural features of this compound are most crucial for this activity.

Influence of Carbon Chain Length

The length of the fatty acid backbone is a fundamental determinant of its biological specificity, particularly for pheromones. In many insect species, the enzymes responsible for the final steps of pheromone biosynthesis, such as fatty-acyl reductases (FARs), exhibit a strong preference for substrates of a specific chain length. nih.gov For instance, some moth species have FARs that are highly selective for C14 or C16 fatty acyl precursors, ensuring the production of a species-specific pheromone blend. nih.gov

In the context of the goat pheromone, this compound is part of a mixture that includes other 4-ethyl substituted fatty acids of varying lengths, such as 4-ethyloctanoic acid and 4-ethyldodecanoic acid. sut.ac.th The presence of a homologous series of active compounds suggests that while the decanoic acid (C10) backbone is effective, the receptor system may have a degree of tolerance for variations in chain length. However, there is likely an optimal chain length for maximal activity. Deviations from this optimal length, either by shortening or elongating the carbon chain, would be expected to alter the binding affinity to the olfactory receptors, potentially reducing the intensity of the biological response.

Influence of Branching

The presence, type, and position of an alkyl branch on the fatty acid chain are critical for molecular recognition and biological activity. The ethyl group at the C4 position of this compound is a key structural feature. Studies on other branched-chain fatty acids have shown that both the size of the alkyl group (e.g., methyl vs. ethyl) and its location along the chain are important for activity.

For example, in anticancer studies of branched-chain fatty acids, larger branching groups were found to adversely affect activity. nih.gov In the context of flavor and pheromonal perception, 4-alkyl-branched fatty acids are recognized as key flavor compounds in sheep and goat products. animbiosci.org The specificity of olfactory receptors for these branched structures is a cornerstone of their function as chemical signals. Moving the ethyl group from the C4 position to other locations on the decanoic acid backbone would likely alter the molecule's shape and its ability to fit into the binding pocket of its specific olfactory receptor, thereby diminishing or abolishing its pheromonal activity. Similarly, substituting the ethyl group with a smaller (methyl) or larger (propyl) alkyl group would also be expected to impact biological potency. nih.gov

Influence of Stereochemistry

Chirality is a pivotal factor in the biological activity of many pheromones. The C4 carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4-ethyldecanoic acid and (S)-4-ethyldecanoic acid. In many biological systems, only one enantiomer is active, while the other may be inactive or even inhibitory. google.com

For instance, in the almond bark beetle, only the (3S,4S) stereoisomer of its aggregation pheromone, 4-methyl-3-heptanol, is attractive to other beetles; other stereoisomers are inhibitory. google.com This high degree of stereospecificity is common in pheromone perception and is dictated by the chiral environment of the receptor's binding site. nih.govoup.comtandfonline.com While some insect pheromones are effective as racemic mixtures, suggesting a lack of chiral discrimination, this is not always the case. guaminsects.net In the red flour beetle, a specific blend of all four possible stereoisomers of its pheromone, 4,8-dimethyldecanal, was found to be most active. nih.govresearchgate.net

For this compound, it is highly probable that the two enantiomers would exhibit different biological activities in the context of the goat pheromone response. One enantiomer is likely to be significantly more potent than the other, or a specific ratio of the two may be required for the full biological effect.

Interactive Data Table: Structure-Activity Relationship Principles for this compound Analogs

The following table summarizes the expected impact of structural modifications to this compound on its pheromonal activity, based on established SAR principles from related compounds.

| Structural Parameter | Modification | Expected Impact on Pheromonal Activity | Rationale |

| Chain Length | Shorter than C10 (e.g., 4-ethyloctanoic acid) | Potentially active, but likely less potent than C10. sut.ac.th | Sub-optimal fit in the receptor binding pocket. |

| Longer than C10 (e.g., 4-ethyldodecanoic acid) | Potentially active, but likely less potent than C10. sut.ac.th | Sub-optimal fit in the receptor binding pocket. | |

| Branch Position | Ethyl group at C2 or C3 | Significantly reduced or no activity. | Altered molecular shape disrupts key binding interactions with the receptor. |

| Ethyl group at C5 or further from the carboxyl group | Significantly reduced or no activity. | Altered molecular shape disrupts key binding interactions with the receptor. | |

| Branch Size | Methyl group at C4 (4-methyldecanoic acid) | Activity may be altered (potentially reduced). | The size of the alkyl group is often crucial for specific receptor recognition. nih.gov |

| Propyl group at C4 (4-propyldecanoic acid) | Activity likely reduced. | Larger alkyl groups can create steric hindrance in the receptor's binding site. nih.gov | |

| Stereochemistry | (R)-4-ethyldecanoic acid vs. (S)-4-ethyldecanoic acid | One enantiomer is expected to be significantly more active than the other. google.comtandfonline.com | Pheromone receptors are chiral and will preferentially bind one stereoisomer. |

| Racemic mixture (1:1 of R and S) | May be active, but likely less potent than the pure, more active enantiomer. | The less active or inactive enantiomer may compete for the binding site. |

Sophisticated Analytical Techniques for the Detection and Characterization of 4 Ethyldecanoic Acid

Advanced Chromatographic Methods

Chromatography is the cornerstone for separating 4-ethyldecanoic acid from other fatty acids and matrix components. Gas and liquid chromatography, particularly when paired with mass spectrometry, provide the quantitative and qualitative power needed for its analysis.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com Due to the low volatility of the carboxylic acid, a derivatization step is typically required, most commonly converting the acid to its more volatile fatty acid methyl ester (FAME). tandfonline.comnih.govresearchgate.net This process not only improves chromatographic behavior but also yields characteristic mass spectra for identification.

The separation is achieved on a capillary column, where compounds are resolved based on their boiling points and polarity. thermofisher.com The mass spectrometer then ionizes the eluted compounds, and the resulting fragmentation patterns are compared against spectral libraries for identification. In one study identifying odoriferous substances from male goats, the methyl ester of this compound was identified using GC-MS, where the mass spectrum showed key ions that confirmed the ethyl branch at the C-4 position. tandfonline.com GC-MS can be operated in different modes; for instance, full-scan mode is used to identify unknown compounds, while selected ion monitoring (SIM) mode offers higher sensitivity for quantifying known analytes at trace levels. thermofisher.com Triple quadrupole GC-MS/MS systems can further enhance selectivity through selected reaction monitoring (SRM), which is crucial for analysis in highly complex samples. thermofisher.com

| Parameter | Example Specification | Research Context |

| Derivatization Agent | Methanolic Potassium Hydroxide, Methanolic HCl | Conversion to Fatty Acid Methyl Ester (FAME) for volatility. tandfonline.com |

| GC Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | A common non-polar column for separating FAMEs. nih.gov |

| Carrier Gas | Helium | Inert gas to carry analytes through the column. mdpi.com |

| Oven Program | Temperature gradient, e.g., 40°C to 240°C | Programmed temperature ramp to resolve complex mixtures. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. nih.gov |

| MS Detector | Quadrupole or Ion Trap | Mass analyzer to separate ions based on mass-to-charge ratio. thermofisher.com |

This table is interactive and represents typical parameters found in research literature.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS, particularly for analyzing BCFAs in complex biological matrices. nih.govcreative-proteomics.comresearchgate.net A significant advantage of LC-MS is that it can often analyze fatty acids directly in their free form, bypassing the need for chemical derivatization. nih.gov This simplifies sample preparation and avoids potential artifacts.

Various LC modes can be employed. Reversed-phase (RP) chromatography separates fatty acids based on their hydrophobicity, with retention generally increasing with chain length. Ultra-high performance liquid chromatography (UHPLC) systems, using columns like the Acquity UPLC CSH C18, have shown excellent potential for resolving constitutional isomers of BCFAs, including those with ethyl branches. nih.govresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) is another approach where free fatty acids can be separated as a distinct class from other lipids. Coupling LC with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) instruments, allows for accurate mass measurements, facilitating the confident identification of this compound and distinguishing it from other isomers in complex samples like human plasma or microbial extracts. researchgate.netnih.govnih.gov

The reliability of any analytical method for this compound depends heavily on the sample preparation protocol. The goal is to efficiently extract the analyte from the sample matrix, remove interferences, and concentrate it for detection. The choice of protocol is dictated by the matrix and the subsequent analytical technique.

For food and biological tissues, such as meat, sample preparation may begin with acid digestion to break down the complex organic matrix. fda.gov This is often followed by a liquid-liquid extraction (LLE) using an organic solvent like hexane (B92381) or ether to partition the lipids, including this compound, from the aqueous phase. tandfonline.comlu.se For volatile analysis, solid-phase microextraction (SPME) is a solvent-free technique where a coated fiber is exposed to the headspace of a sample to adsorb volatile compounds, which are then thermally desorbed into the GC inlet. nih.govmdpi.com

If GC-MS analysis is planned, a derivatization step is integral to the protocol. This involves converting the extracted carboxylic acid into a more volatile ester, typically a methyl ester (FAME) using reagents like methanolic HCl or a base-catalyzed approach. tandfonline.comresearchgate.net For enhanced sensitivity with electron capture detection or negative chemical ionization MS, derivatization to pentafluorobenzyl (PFB) esters can be performed. nih.gov Method validation ensures that the entire process, from extraction to final measurement, is reproducible, accurate, and sensitive enough for its intended purpose.

| Matrix | Preparation Steps | Analytical Method |

| Animal Secretions | 1. Solvent immersion (ether). 2. Partition with aq. sodium carbonate. 3. Acidification. 4. Derivatization (methylation). | GC-MS tandfonline.com |

| Food (e.g., Meat) | 1. Homogenization. 2. Acid digestion. 3. Liquid-liquid extraction. 4. (Optional) Derivatization. | GC-MS or LC-MS fda.govmdpi.com |

| Aqueous Samples | 1. Direct injection or 2. Solid-Phase Microextraction (SPME). 3. Derivatization. | GC-MS mdpi.comresearchgate.net |

| Biological Fluids | 1. Simple extraction. 2. Direct injection. | LC-MS/MS researchgate.netnih.gov |

This interactive table outlines various sample preparation strategies based on the sample type.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

High-Resolution Spectroscopic Techniques

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques provide the definitive structural information required to unambiguously identify this compound and distinguish it from its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. aocs.org Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom. For this compound, NMR can confirm the total number of carbons, the presence of the carboxylic acid group, and, most importantly, the location and nature of the ethyl branch. aocs.orgmagritek.com

In ¹³C NMR, the chemical shifts of the carbon atoms are highly sensitive to their local environment. Research on the methyl ester of this compound has provided specific chemical shift data that confirms the ethyl group's attachment at the fourth carbon position. tandfonline.com This data is critical for distinguishing it from other isomers like 2-ethyldecanoic acid or methyl-branched acids.

| Carbon Atom | ¹³C NMR Chemical Shift (δ, ppm) in CDCl₃ |

| CH₃ (of ethyl group) | 10.8 |

| CH₃ (terminal) | 14.2 |

| CH₂ (of ethyl group) | 27.2 |

| C-2 | 31.4 |

| C-3 | 32.5 |

| C-4 | 38.9 |

| C-5 | 29.8 |

| C-6 | 29.4 |

| C-7 | 26.9 |

| C-8 | 22.8 |

| C=O (ester) | 174.5 |

| O-CH₃ (ester) | 51.4 |

This interactive table presents the ¹³C NMR data for methyl 4-ethyldecanoate as reported in the literature. tandfonline.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are useful for confirming the identity of this compound.

IR spectroscopy is particularly effective for identifying the characteristic vibrations of the carboxylic acid group. A very broad absorption band is typically observed in the 2400-3600 cm⁻¹ region, which is due to the O-H stretching of the hydrogen-bonded dimer. tandfonline.com A strong, sharp absorption band around 1720-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. tandfonline.comlibretexts.org

Raman spectroscopy is also a powerful probe for analyzing fatty acids. horiba.comspectroscopyonline.com While the carboxylic acid group is visible, Raman is especially sensitive to the C-C and C-H vibrations of the hydrocarbon backbone. nih.gov This allows for the characterization of chain length and branching, providing a spectral fingerprint that can be used for identification. Raman spectroscopy is non-destructive and requires minimal sample preparation, making it suitable for rapid screening. horiba.com

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxyl O-H | IR | 3600-2400 (very broad) | Stretching |

| Alkyl C-H | IR / Raman | 2970-2860 | Stretching |

| Carbonyl C=O | IR | ~1720 | Stretching |

| CH₂ / CH₃ | IR / Raman | ~1465 | Bending |

| Carboxyl C-O | IR | ~1288 | Stretching |

| Carboxyl O-H | IR | ~930 | Out-of-plane bend |

This interactive table summarizes key vibrational frequencies for the functional groups in this compound. tandfonline.comlibretexts.org

Advanced Mass Spectrometry (MS/MS) for Metabolomics and Fragmentation Studies

Tandem mass spectrometry (MS/MS), often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is an indispensable tool in the field of metabolomics for the analysis of BCFAs such as this compound. nih.govresearchgate.net This powerful technique allows for both the sensitive quantification of target molecules and the detailed elucidation of their chemical structures through controlled fragmentation. researchgate.netscielo.org.mx

In a typical GC-MS/MS workflow for fatty acid analysis, the carboxylic acid group of this compound is often derivatized, for example, by converting it to a fatty acid methyl ester (FAME). thermofisher.comshimadzu.com This process increases the compound's volatility, making it suitable for GC separation. thermofisher.com After separation from other components in the mixture, the derivatized molecule enters the mass spectrometer.

The process involves two stages of mass analysis. In the first stage (MS1), the derivatized this compound is ionized, often using electron ionization (EI), and the resulting molecular ion is selected. nih.gov This isolated molecular ion is then directed into a collision cell, where it is fragmented by colliding with an inert gas like argon. acs.org In the second stage (MS2), the resulting fragment ions are mass-analyzed, producing a characteristic fragmentation spectrum. researchgate.net

The fragmentation pattern is key to confirming the structure of this compound and distinguishing it from its isomers. For a FAME derivative of this compound, characteristic fragmentation includes:

Cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for esters and acids. libretexts.orgarizona.edu

Cleavage at the branching point: The bond at the ethyl group on the fourth carbon is a likely point of cleavage. The analysis of fragments resulting from cleavages on either side of this branch point helps to precisely locate the ethyl group along the carbon chain. nih.govoup.com

McLafferty rearrangement: This characteristic rearrangement for carbonyl compounds can also occur, providing additional structural confirmation. researchgate.net

The high selectivity of MS/MS, particularly when operated in selected reaction monitoring (SRM) mode, allows for the detection and quantification of this compound at very low concentrations even in complex matrices like plasma, sweat, or food samples. researchgate.netthermofisher.com In SRM, the instrument is set to specifically monitor a transition from a chosen precursor ion (the molecular ion) to a specific product ion, significantly reducing background noise and enhancing sensitivity. researchgate.net

Table 1: Key Aspects of MS/MS Analysis for this compound This table is interactive. Users can sort and filter the data.

| Feature | Description | Relevance to this compound Analysis |

|---|---|---|

| Ionization Method | Electron Ionization (EI) or Chemical Ionization (CI) are commonly used, especially with GC. Electrospray Ionization (ESI) is used with LC. nih.govmdpi.com | EI provides robust fragmentation for structural elucidation. ESI is a softer ionization technique often used in metabolomics. researchgate.net |

| Separation Technique | Gas Chromatography (GC) or Liquid Chromatography (LC). nih.govthermofisher.com | GC, typically with derivatization to FAMEs, offers excellent separation for volatile compounds. LC is suitable for less volatile or thermally unstable derivatives. thermofisher.comnih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ), Ion Trap, or Time-of-Flight (TOF). thermofisher.com | QqQ instruments are ideal for targeted quantification using SRM. researchgate.net Ion traps can perform multiple stages of fragmentation (MSn), while TOF analyzers provide high mass accuracy. nih.gov |

| Fragmentation | Collision-Induced Dissociation (CID) is the most common method. scielo.org.mx | CID of the molecular ion generates a unique fingerprint spectrum that confirms the ethyl branch position at the fourth carbon. nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) for targeted analysis; Full Scan for untargeted profiling. researchgate.net | SRM provides high sensitivity and selectivity for quantifying known compounds like this compound in complex samples. thermofisher.com |

Novel Detection and Quantification Methodologies (e.g., Electrochemical, Biosensor-Based)

While MS-based methods are powerful, there is growing interest in developing simpler, more rapid, and portable analytical tools for fatty acid detection. Novel methodologies, including electrochemical sensors and biosensors, show promise for the future analysis of this compound, although specific applications for this compound are still emerging.

Electrochemical Sensors

Electrochemical methods offer a highly sensitive and cost-effective approach for the analysis of electroactive compounds. nih.gov Fatty acids themselves are not easily oxidized or reduced, but their presence can be detected indirectly. One established voltammetric method determines the total acid value of fats and oils by measuring the reduction current of a quinone, such as 2-methyl-1,4-naphthoquinone (vitamin K₃) or 3,5-di-tert-butyl-1,2-benzoquinone. researchgate.netoup.com The presence of an acid (like this compound) facilitates the reduction of the quinone, producing a distinct signal (a prepeak) whose height is proportional to the total concentration of free fatty acids. oup.comfrontiersin.org

Recent advancements involve modifying electrodes with nanomaterials like reduced graphene oxide to enhance sensitivity and lower detection limits for fatty acids such as palmitic acid. frontiersin.org While these methods typically measure total acidity rather than specific fatty acids, they could be adapted for screening purposes or used in conjunction with separation techniques for more specific quantification. researchgate.netoup.com

Biosensor-Based Methodologies

Biosensors are analytical devices that combine a biological recognition element (like an enzyme or a transcription factor) with a signal transducer to detect a specific chemical substance. mdpi.com They offer the potential for highly specific and sensitive detection of target analytes.

Enzyme-Based Biosensors: For fatty acids, biosensors have been developed using enzymes like lipoxygenase (LOX), which acts on polyunsaturated fatty acids. nih.gov The enzymatic reaction produces a detectable signal, often electrochemically. For a saturated fatty acid like this compound, a different enzymatic system would be required. The development of a biosensor would hinge on identifying an enzyme or a cascade of enzymes that specifically recognizes and metabolizes this compound, producing a quantifiable byproduct such as hydrogen peroxide.

Whole-Cell and Transcription Factor-Based Biosensors: A more recent and highly specific approach involves engineering whole microbial cells (like Saccharomyces cerevisiae) to act as biosensors. nih.gov These biosensors are designed around transcription factors that naturally respond to certain molecules. For instance, genetic biosensors have been successfully engineered to detect short-branched-chain fatty acids (SBCFAs). nih.govresearchgate.net These systems work by linking the binding of the target fatty acid to a transcription factor to the expression of a reporter protein (e.g., Green Fluorescent Protein). The amount of fluorescence produced is then proportional to the concentration of the target analyte. While current systems are focused on shorter-chain BCFAs, this technology could potentially be adapted by identifying or engineering a transcription factor that specifically binds to this compound, offering a highly specific method for its quantification in biological production systems. nih.gov

Table 2: Comparison of Novel Detection Methodologies for Fatty Acids This table is interactive. Users can sort and filter the data.

| Methodology | Principle | Potential Application to this compound | Advantages | Limitations |

|---|---|---|---|---|

| Voltammetric Sensors | Indirect detection based on the acid-catalyzed reduction of a mediator like a quinone on a modified electrode. oup.comfrontiersin.org | Quantification of total free fatty acid content in a sample containing this compound. | Rapid, low-cost, high sensitivity, suitable for portable devices. researchgate.net | Lacks specificity for individual fatty acids; measures total acidity. oup.com |

| Enzyme-Based Amperometric Biosensors | An immobilized enzyme specifically reacts with the target analyte, producing an electrochemically detectable species (e.g., H₂O₂). nih.gov | Requires identification and isolation of an enzyme specific to this compound. | High selectivity and sensitivity, real-time measurement. mdpi.com | Enzyme stability can be a challenge; development is dependent on available enzymes. |

| Whole-Cell Biosensors | Engineered microorganisms containing a transcription factor that binds the target, activating a reporter gene (e.g., for fluorescence). nih.gov | Engineering a specific transcription factor to recognize the C12 backbone and ethyl branch. | Extremely high specificity, applicable for high-throughput screening in metabolic engineering. nih.gov | Primarily used for in-vitro and bioprocess monitoring; complex to develop. |

Synthesis and Research Applications of 4 Ethyldecanoic Acid Derivatives and Analogues

Design and Synthesis of Chemically Modified 4-Ethyldecanoic Acid Structures

The synthesis of this compound and its analogues serves as the foundation for creating a diverse library of molecules for research. The parent structure, a 10-carbon carboxylic acid with an ethyl branch at the fourth carbon, can be synthesized through methods like the malonic ester synthesis, which involves the alkylation of diethyl malonate. nih.gov Modifications of the carboxylic acid group or the alkyl chain allow for the generation of derivatives with tailored properties.

Esterification, Amidation, and Etherification Products

The carboxyl group of this compound is a prime target for chemical modification, leading to the formation of esters, amides, and ether-containing analogues.

Esterification: The conversion of this compound to its corresponding esters is commonly achieved through methods like the Fischer-Speier esterification. mdpi.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comresearchgate.net The general mechanism involves protonation of the carboxyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. mdpi.com To improve efficiency and yield, particularly for long-chain acids, various catalysts and conditions have been explored. csic.es Solid acid catalysts, like Amberlyst resins, offer advantages such as easy separation from the reaction mixture. csic.esresearchgate.net Alternative methods include alcohol-mediated esterification with dialkylcarbonates, which can proceed without an extrinsic acid or base catalyst. google.com

Amidation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. Direct amidation is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activating agents or specific catalysts are typically required. beilstein-journals.org Reagents like tetramethyl orthosilicate (B98303) (TMOS) and methyltrimethoxysilane (B3422404) (MTM) have proven effective for the direct amidation of carboxylic acids. chemistryviews.org The reaction likely proceeds through a silyl (B83357) ester intermediate, which is then attacked by the amine. chemistryviews.orgorganic-chemistry.org Enzymatic approaches using carboxylic acid reductases (CARs) have also been developed, offering a biocatalytic route to amide bond formation. nih.gov These enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate, which can then react with an amine. nih.gov

Etherification Products: While direct etherification of the carboxylic acid itself is not standard, ether functionalities can be incorporated into analogues of this compound. This can be achieved by using starting materials that already contain an ether linkage or by performing O-alkylation on a precursor molecule that has a hydroxyl group. For instance, the synthesis of 4-O-alkylated sialic acid derivatives has been described using reagents like primary alkyl iodides or activated alkyl halides in the presence of a strong base. chemrxiv.org A similar strategy could be employed to synthesize analogues of this compound featuring an ether group at a specific position on the carbon chain.

Below is a table summarizing common derivatization reactions for carboxylic acids like this compound.

Table 1: Overview of Derivatization Reactions| Reaction | Typical Reagents/Catalysts | Key Features |

|---|---|---|

| Esterification | Alcohol (e.g., ethanol, methanol), H₂SO₄ (catalyst) mdpi.com | Classic acid-catalyzed method; equilibrium-limited. researchgate.net |

| Solid Acid Catalysts (e.g., Amberlyst-15) csic.esresearchgate.net | Heterogeneous catalysis, allows for easier product purification. researchgate.net | |

| Amidation | Amine, Methyltrimethoxysilane (MTM) chemistryviews.org | Safer alternative to TMOS; avoids silica (B1680970) hydrolysis products. chemistryviews.org |

| Amine, Carboxylic Acid Reductase (CAR) nih.gov | Biocatalytic method; proceeds via an acyl-adenylate intermediate. nih.gov |

Exploration of Stereoisomers and Enantiomeric Purity

The carbon atom at position 4 in this compound is a stereogenic center because it is bonded to four different groups (a propyl group, an ethyl group, a hydrogen atom, and the -CH₂CH₂COOH group). Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-ethyldecanoic acid and (S)-4-ethyldecanoic acid. pdx.edu

Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment but rotate plane-polarized light in equal and opposite directions. wisc.edu They can also interact differently with other chiral molecules, which is of paramount importance in biological systems. pdx.edu A 50:50 mixture of two enantiomers is called a racemic mixture and is optically inactive. libretexts.org

The synthesis of a single enantiomer (an asymmetric synthesis) is a key goal in many research contexts to study the specific biological effects of one stereoisomer. When a synthesis produces a mixture of enantiomers, the purity of the desired product is often described by the enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of how much more of one enantiomer is present than the other, calculated as the difference between the percentage of the major and minor enantiomers. wikipedia.org For example, a mixture containing 75% of the (R)-enantiomer and 25% of the (S)-enantiomer has an enantiomeric excess of 50%. pdx.edu The separation of a racemic mixture into its individual enantiomers is a process known as resolution. libretexts.org This can be achieved by reacting the racemate with a pure chiral resolving agent to form a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org

Table 2: Comparison of Stereoisomer Properties

| Property | Enantiomers | Diastereomers |

|---|---|---|